molecular formula C10H15NO B6318132 3-{[(Propan-2-yl)amino]methyl}phenol CAS No. 213891-23-7

3-{[(Propan-2-yl)amino]methyl}phenol

Cat. No.: B6318132
CAS No.: 213891-23-7
M. Wt: 165.23 g/mol
InChI Key: LMRDSYOGDQTGMO-UHFFFAOYSA-N
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Description

3-{[(Propan-2-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and an amino group attached to a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Propan-2-yl)amino]methyl}phenol typically involves the reaction of a phenolic compound with an amine. One common method is the nucleophilic aromatic substitution reaction, where the phenolic compound undergoes substitution with an amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale chemical processes. These processes may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-{[(Propan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(Propan-2-yl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(Propan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The amino group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Propan-2-yl)amino]methyl}phenol is unique due to the presence of both a phenolic hydroxyl group and an amino group attached to a propan-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(propan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)11-7-9-4-3-5-10(12)6-9/h3-6,8,11-12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRDSYOGDQTGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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